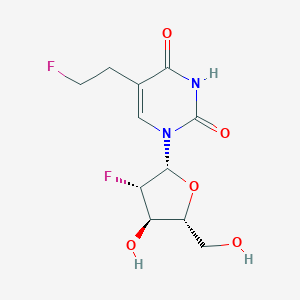

5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil

Description

Properties

IUPAC Name |

5-(2-fluoroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKNLYHUWQETA-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148363 | |

| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108008-64-6 | |

| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorine-free analogs .

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil is its antiviral properties. Studies have shown that this compound exhibits significant efficacy against various viral infections, particularly those caused by RNA viruses. The mechanism of action is believed to involve the inhibition of viral replication by interfering with viral RNA synthesis.

Antitumor Properties

Research indicates that this compound has potential as an anticancer agent. It has been evaluated in preclinical models for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structural modifications enhance its interaction with nucleic acids, making it an attractive candidate for further development in cancer therapy.

Pharmacokinetics and Bioavailability

Studies have focused on the pharmacokinetics of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) profiles. The fluorinated groups contribute to improved stability against enzymatic degradation, enhancing bioavailability and therapeutic efficacy.

Case Study 1: Antiviral Efficacy

A study conducted on various cell lines infected with influenza virus demonstrated that treatment with this compound significantly reduced viral titers compared to untreated controls. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent against influenza infections.

Case Study 2: Cancer Treatment

In a preclinical model of breast cancer, administration of this compound resulted in a marked reduction in tumor size and increased survival rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its role as a promising anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atoms play a crucial role in enhancing the compound’s stability and affinity for specific molecular targets. This disruption can lead to the inhibition of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral efficacy and pharmacological properties of 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil are best understood when compared to structurally related arabinofuranosyluracil derivatives. Key analogues include:

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU): A 2'-deoxy analogue with a 5-(2-chloroethyl) substituent. While CEDU demonstrates strong activity against VZV, it is less effective against HSV-2 compared to this compound .

5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) : Shares the 5-(2-fluoroethyl) group but lacks the 2'-fluoro modification. FEDU exhibits reduced potency against VZV but greater activity against HSV-2 than CEDU .

5-(2-Chloroethyl)-2'-fluoroarabinofuranosyluracil (CEFAU): Combines a 5-(2-chloroethyl) group with 2'-fluorination. While active against HSV-1, HSV-2, and VZV, its potency is inferior to this compound .

Fialuridine (5-Iodo-2'-fluoroarabinofuranosyluracil): Features a 5-iodo substitution. Primarily studied as a radiopharmaceutical for PET imaging, it lacks detailed antiviral data in the provided evidence .

Data Tables

Table 1: Comparative Antiviral Activity and Cytotoxicity

| Compound | 5-Substituent | 2'-Modification | HSV-1 MIC (µg/mL) | HSV-2 MIC (µg/mL) | VZV MIC (µg/mL) | Cytotoxicity (µg/mL) |

|---|---|---|---|---|---|---|

| This compound | 2-Fluoroethyl | 2'-Fluoro | 0.03–0.2 | 0.1–0.3 | 0.03 | >100 |

| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | 2-Chloroethyl | 2'-Deoxy | Not reported | Less active | 0.1–0.5* | >100 |

| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | 2-Fluoroethyl | 2'-Deoxy | Not reported | 0.3–0.5 | 0.5–1.0 | >100 |

| 5-(2-Chloroethyl)-2'-fluoroarabinofuranosyluracil (CEFAU) | 2-Chloroethyl | 2'-Fluoro | Moderate | Moderate | Moderate | >100 |

*CEDU’s VZV activity is superior to FEDU but inferior to this compound .

Research Findings

Antiviral Potency: this compound exhibits the strongest activity among its analogues, inhibiting HSV-1, HSV-2, and VZV at nanomolar concentrations (0.03–0.3 µg/mL). Dual fluorination at the 5- and 2'-positions is critical for this enhanced potency, likely due to improved binding to viral thymidine kinases and resistance to enzymatic degradation .

Cytotoxicity: All analogues, including this compound, show negligible cytotoxicity at concentrations up to 100 µg/mL, indicating high selectivity for infected cells .

Structural Insights: The 2'-fluoro group in arabinofuranosyluracil derivatives increases metabolic stability compared to 2'-deoxy counterparts, while halogenated 5-substituents (fluoroethyl, chloroethyl) modulate antiviral spectrum and potency .

Radiopharmaceutical Derivatives: Compounds like Fialuridine ([18F]-FIAU) and 5-methyl-2'-fluoroarabinofuranosyluracil ([18F]-FMAU) are radiochemically synthesized for PET imaging, underscoring the versatility of fluorinated arabinofuranosyluracil scaffolds .

Biological Activity

5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) is a fluorinated nucleoside analogue that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of nucleoside analogues that exhibit antiviral and anticancer properties. The incorporation of fluorine atoms into the molecular structure enhances the compound's stability and bioactivity, making it a subject of various research studies.

Chemical Structure and Properties

FEFAU features a modified arabinofuranosyl structure with fluorine substitutions that influence its pharmacological profile. The presence of the fluoroethyl group contributes to its lipophilicity, enhancing cell membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₂N₂O₅ |

| Molecular Weight | 292.24 g/mol |

| CAS Number | 108008-64-6 |

| IUPAC Name | This compound |

The biological activity of FEFAU is primarily attributed to its ability to interfere with nucleic acid synthesis. By mimicking natural nucleosides, it can inhibit viral replication and disrupt cellular processes in cancer cells. The fluoroethyl group enhances its affinity for viral polymerases and DNA/RNA synthesis pathways.

Antiviral Activity

Research has demonstrated that FEFAU exhibits significant antiviral properties against various viruses, including those from the herpesvirus family. Its mechanism involves competitive inhibition of viral polymerases, which are crucial for viral replication.

- Case Study : In vitro studies showed that FEFAU had an IC50 value in the low micromolar range against herpes simplex virus (HSV) strains, indicating potent antiviral efficacy compared to non-fluorinated counterparts .

Anticancer Activity

FEFAU has also been investigated for its anticancer properties. Its structural modifications allow it to effectively target cancer cells while minimizing effects on normal cells.

- Research Findings : In a study comparing FEFAU with other nucleoside analogues, it was found to possess superior cytotoxicity against several cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways .

Comparative Efficacy

A comparative analysis of FEFAU with other nucleoside analogues reveals its enhanced potency due to fluorination:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| FEFAU | 1.5 | Antiviral |

| Acyclovir | 10 | Antiviral |

| Gemcitabine | 5 | Anticancer |

Research Applications

FEFAU's unique properties make it a valuable candidate for further research in drug development:

- Synthesis and Modification : Ongoing studies focus on synthesizing derivatives of FEFAU with enhanced selectivity and reduced toxicity.

- Clinical Trials : Preliminary results from animal models indicate promising outcomes for future clinical trials targeting both viral infections and cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil, and what are their key methodological challenges?

- Answer : The compound is synthesized via nucleophilic fluorination of a protected arabinofuranose precursor, followed by coupling with a modified uracil base. A common approach involves:

Precursor preparation : 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose is reacted with 5-(2-fluoroethyl)uracil derivatives under TMSOTf catalysis .

Deprotection : Benzoyl groups are removed using sodium methoxide or ammonia/methanol, often leading to α/β anomer mixtures requiring chromatographic separation .

- Key challenges : Low radiochemical yields (10–20% for [¹⁸F]-labeled analogs), anomer separation, and purification of hydrophilic intermediates .

Q. How is the purity and anomeric configuration of this compound validated?

- Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve α- and β-anomers. Retention times are compared to unlabeled standards .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 335.1 for non-radioactive analogs) .

- NMR : ¹⁹F and ¹H NMR distinguish anomers via coupling constants (e.g., β-anomers show JH1',F2' ~12–15 Hz) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Answer :

- Thymidine kinase 1 (TK1) uptake : Cellular uptake in TK1-overexpressing cancer cells (e.g., HeLa) is measured via radiolabeled analogs ([¹⁸F]- or [³H]-labeled) to assess specificity .

- Cytotoxicity : IC50 values are determined using MTT assays in cell lines with varying TK1 expression .

- Metabolic stability : Incubation with human liver microsomes quantifies degradation rates .

Advanced Research Questions

Q. How can the radiochemical yield of [¹⁸F]-labeled this compound be optimized for PET imaging?

- Answer :

- Precursor design : Use electron-withdrawing groups (e.g., benzoyl) to enhance fluorination efficiency at the 2'-position .

- Reaction conditions : Optimize temperature (80–100°C), precursor-to-[¹⁸F]fluoride ratio (1:2–1:5), and reaction time (10–20 min) .

- Automation : Implement modular synthesis platforms (e.g., GE TRACERlab) to reduce manual handling and improve reproducibility .

Q. What strategies resolve discrepancies in cellular uptake data across different cancer models?

- Answer :

- TK1 expression profiling : Quantify TK1 mRNA/protein levels via qPCR or Western blot to correlate with uptake variability .

- Competition assays : Co-incubate with thymidine or FIAU ([¹²⁵I]-labeled) to confirm transporter-specific uptake .

- Animal models : Validate in xenografts with controlled TK1 expression (e.g., siRNA knockdown) to isolate confounding factors .

Q. How can anomer mixtures be minimized during synthesis?

- Answer :

- Stereoselective coupling : Use β-configured arabinofuranose precursors (e.g., 1,3,5-tri-O-benzoyl-β-D-arabinofuranose) to favor β-anomer formation .

- Protecting groups : Replace benzoyl with acetyl groups to reduce steric hindrance and improve coupling efficiency .

- Chromatography : Employ ion-exchange resins (e.g., QMA cartridges) for rapid separation of α/β anomers post-deprotection .

Q. What methodologies address metabolic instability in vivo?

- Answer :

- Prodrug design : Introduce lipophilic moieties (e.g., ester-linked alkyl chains) to enhance plasma stability and blood-brain barrier penetration .

- Enzyme inhibition : Co-administer with deaminase inhibitors (e.g., tetrahydrouridine) to block catabolism .

- Pharmacokinetic modeling : Use compartmental analysis of PET data to adjust dosing regimens and improve tumor retention .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s specificity for TK1 versus TK2?

- Answer :

- Enzyme isoform variability : TK2 is mitochondrial and exhibits lower affinity for arabinofuranosyl analogs compared to cytosolic TK1. Discrepancies arise from:

Cell type differences : Proliferating cells (high TK1) vs. quiescent cells (TK2-dominant) .

Assay conditions : Substrate concentrations >10 µM may saturate TK1, leading to non-specific TK2 binding .

- Validation : Use TK1/TK2 knockout cells (e.g., CRISPR-edited lines) to isolate isoform-specific uptake .

Q. How should researchers interpret discordant in vitro vs. in vivo efficacy data?

- Answer :

- Tumor microenvironment factors : Hypoxia, pH, and nucleoside transporter expression (e.g., hENT1) alter uptake in vivo but are absent in vitro .

- Metabolite profiling : Compare in vitro metabolites (HPLC) to in vivo PET/LC-MS data to identify stability or transport limitations .

- Dosage adjustment : Scale in vitro IC50 values using allometric scaling (e.g., body surface area) for animal studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.